Sodium chlorite trihydrate

Description

Historical Trajectories and Milestones in Chlorite (B76162) Chemistry

The field of chlorite chemistry is intrinsically linked to its parent oxyanions and the development of industrial chemistry. The free acid, chlorous acid (HClO₂), is the least stable of chlorine's oxoacids and cannot be concentrated, making it commercially non-viable. wikipedia.orgwikipedia.org This inherent instability directed scientific and industrial focus towards its salts, the chlorites, with sodium chlorite emerging as the only one produced in commercially significant quantities. iarc.frwikipedia.org

A pivotal moment in the development of chlorite chemistry occurred in 1921, when E. Schmidt discovered that chlorine dioxide (ClO₂) could purify cellulosic fibers without causing significant damage. encyclopedia.com This finding was of immense interest, but the highly explosive nature of chlorine dioxide gas at high concentrations presented a major obstacle to its widespread use. encyclopedia.com This challenge prompted researchers to seek safer and more economical methods for delivering chlorine dioxide for applications like bleaching. encyclopedia.com

The Mathieson Chemical Corporation (later Olin Corporation) was instrumental in this endeavor, pioneering the commercial production of sodium chlorite. encyclopedia.comnih.gov They introduced it as a bleaching agent, and by 1960, it had become the standard for continuous bleaching operations in the United States. encyclopedia.com The manufacturing process developed for sodium chlorite involves the reduction of sodium chlorate (B79027) to produce chlorine dioxide, which is then absorbed into an aqueous solution of sodium hydroxide (B78521) containing a reducing agent, such as hydrogen peroxide, to yield sodium chlorite. wikipedia.orgnih.gov The trihydrate form can be precipitated from aqueous solutions at temperatures below 38°C. iarc.frgoogle.com

The Significance of Hydration States in Alkali Metal Chlorite Chemistry

The hydration of ions is a fundamental concept in chemistry, particularly for alkali metal salts. The energy released upon hydration is related to the ion's size and charge density; smaller ions like lithium and sodium exhibit stronger electrostatic interactions with water molecules compared to larger alkali ions like potassium or cesium. doubtnut.comacs.orgacs.org These interactions lead to the formation of stable hydrated crystals, where water molecules are incorporated into the crystal lattice in fixed stoichiometric ratios.

Sodium chlorite trihydrate (NaClO₂·3H₂O) is a prime example of such a stable hydrate (B1144303). It exists as triclinic leaflets and is stable at room temperature, but it will lose its three water molecules to become anhydrous when heated to 38°C or when placed in a desiccator. iarc.frnih.gov This transition underscores the direct influence of the hydration state on the compound's physical stability.

Detailed research into the crystal structure of this compound has provided significant insights into its molecular arrangement. iucr.org A comprehensive study published in 1975 by Tazzoli, Riganti, Giuseppetti, and Coda elucidated the precise structure using X-ray diffraction methods. iucr.orgwiley.com Their findings revealed a triclinic crystal system where the water molecules play a crucial and complex role. iucr.org

In the crystal lattice, the sodium ion (Na⁺) is coordinated by oxygen atoms from both the chlorite anions (ClO₂⁻) and the water molecules, forming a distorted octahedron. iucr.org Only one of the oxygen atoms from each chlorite anion is directly coordinated to a sodium ion. iucr.org The water molecules are integral to the structure, participating in the sodium coordination sphere and forming an extensive network of hydrogen bonds. This hydrogen bonding links the chains of sodium octahedra, creating a stable three-dimensional structure. iucr.org The study of this specific hydrate provides a clear model for how water of crystallization dictates the structural chemistry and properties of an alkali metal salt.

Data Tables

The following tables provide key physicochemical and crystallographic data for this compound based on published research findings.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

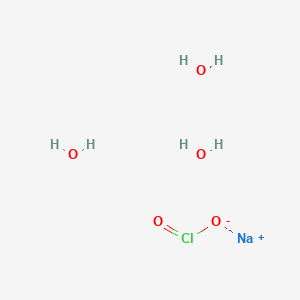

| Chemical Formula | NaClO₂·3H₂O | ontosight.aifda.gov |

| Molecular Weight | 144.49 g/mol | iarc.fr |

| Appearance | White, triclinic leaflets | iarc.frnih.gov |

| Stability | Becomes anhydrous at 38°C or in a desiccator over potassium hydroxide. | iarc.frnih.govnih.gov |

| CAS Registry Number | 49658-21-1 | iarc.frfda.gov |

Table 2: Crystallographic Data for this compound Data from the 1975 study by Tazzoli et al. iucr.org

| Parameter | Value | Source(s) |

|---|---|---|

| Crystal System | Triclinic | iucr.org |

| Space Group | Pī | iucr.org |

| Cell Length (a) | 6.960 Å | iucr.org |

| Cell Length (b) | 8.842 Å | iucr.org |

| Cell Length (c) | 5.504 Å | iucr.org |

| Cell Angle (α) | 92.36° | iucr.org |

| Cell Angle (β) | 119.09° | iucr.org |

| Cell Angle (γ) | 104.73° | iucr.org |

| Cl-O Bond Lengths | 1.557 Å and 1.570 Å | iucr.org |

| O-Cl-O Bond Angle | 108.37° | iucr.org |

| Na-O Distance Range | 2.367 Å to 2.496 Å | iucr.org |

Properties

CAS No. |

49658-21-1 |

|---|---|

Molecular Formula |

ClH6NaO5 |

Molecular Weight |

144.49 g/mol |

IUPAC Name |

sodium;chlorite;trihydrate |

InChI |

InChI=1S/ClHO2.Na.3H2O/c2-1-3;;;;/h(H,2,3);;3*1H2/q;+1;;;/p-1 |

InChI Key |

OMIBJNSNJCZSPU-UHFFFAOYSA-M |

Canonical SMILES |

O.O.O.[O-]Cl=O.[Na+] |

Origin of Product |

United States |

Structural Elucidation and Crystallographic Investigations of Hydrated Chlorites

Crystal Structure Determination of Sodium Chlorite (B76162) Trihydrate

The definitive characterization of sodium chlorite trihydrate (NaClO₂·3H₂O) has been achieved through single-crystal X-ray diffraction studies. These investigations have unequivocally established its crystallographic parameters, providing a foundational understanding of its solid-state structure. The structure was resolved using Patterson methods and refined through full-matrix least-squares methods, resulting in a high degree of accuracy. iucr.org

This compound crystallizes in the triclinic system, which is characterized by the lowest symmetry among all crystal systems. iucr.org Its space group is P-1, indicating the presence of an inversion center as the primary symmetry element beyond simple translations. smolecule.com This centrosymmetric arrangement results in two symmetry-equivalent positions within the unit cell. smolecule.com The lattice parameters from crystallographic studies define the precise dimensions and shape of the unit cell. While slight variations exist in reported values, they consistently describe a triclinic structure.

Table 1: Crystallographic Parameters of this compound

This table presents the unit cell parameters for this compound as determined by crystallographic analysis.

| Parameter | Value (Study 1) iucr.org | Value (Study 2) smolecule.com |

|---|---|---|

| Crystal System | Triclinic | Triclinic |

| Space Group | P-1 | P-1 |

| a (Å) | 6.960 | 5.492 |

| b (Å) | 8.842 | 6.412 |

| c (Å) | 5.504 | 8.832 |

| α (°) | 92.36 | 72.06 |

| β (°) | 119.09 | 87.73 |

| γ (°) | 104.73 | 70.88 |

| Cell Volume (ų) | Not specified | 278.921 |

| Formula Units (Z) | 2 | Not specified |

Analysis of Hydration Patterns and Intermolecular Interactions within Crystal Lattices

The crystal structure of this compound is intricately defined by the arrangement of its constituent ions and water molecules, which are held together by a network of electrostatic forces and hydrogen bonds. iucr.org The sodium ions (Na⁺) are coordinated by oxygen atoms from both the chlorite anions (ClO₂⁻) and the water molecules, forming irregular NaO₆ octahedra. iucr.org

These octahedra are linked by sharing edges, creating chains that extend along the c-axis of the crystal. iucr.org The connection between these parallel chains is established not by direct ionic bonding, but by a complex and extensive system of hydrogen bonds. iucr.org All hydrogen atoms from the three water molecules of hydration are involved in this network, creating a robust three-dimensional structure. iucr.org Specifically, only one of the oxygen atoms of the chlorite anion is directly coordinated to a sodium ion; the other participates in a hydrogen bond. iucr.org The Na-O bond distances within the coordination sphere range from 2.367 Å to 2.496 Å. iucr.org

Comparative Crystallography of Related Hydrated Inorganic Salts (e.g., Sodium Chloride Hydrates)

A comparative analysis with other hydrated inorganic salts, such as sodium chloride hydrates, reveals both commonalities and distinct differences in their crystal structures. The most common hydrated form of sodium chloride is sodium chloride dihydrate (NaCl·2H₂O), also known as hydrohalite. acs.org More recently, hyperhydrated forms, such as 2NaCl·17H₂O and NaCl·13H₂O, have been identified under high-pressure conditions. researchgate.netnih.gov

Like this compound, these sodium chloride hydrates feature sodium ions coordinated by water molecules. For instance, in the 2NaCl·17H₂O structure, which crystallizes in the monoclinic C2/c space group, the sodium ion is also found within a [Na(H₂O)₆]⁺ octahedron. nih.gov However, a key distinction lies in the ion dissociation. In hyperhydrated sodium chloride, the shortest Na-Cl distance is 4.26 Å, indicating that the ions are fully dissociated within the crystal lattice, separated by water molecules. nih.gov In contrast, the structure of this compound involves direct coordination between one of the chlorite oxygen atoms and the sodium ion. iucr.org This highlights different ways in which water of hydration can be incorporated into a crystal lattice, either by simply separating ions or by actively participating in the primary coordination sphere of the cation alongside the anion.

Theoretical and Computational Studies in Crystallography and Molecular Structure

The study of crystal structures is increasingly supported by theoretical and computational methods, which complement experimental data from X-ray diffraction. For low-symmetry systems like the triclinic structure of this compound, computational approaches are particularly valuable for understanding the forces that govern crystal packing. science.gov

Computational tools can be used to analyze and predict various aspects of crystal structures. For example, the Bravais, Friedel, Donnay, and Harker (BFDH) method can be used to predict crystal morphology based on the crystallographic lattice, which is influenced by the strength and directionality of intermolecular interactions. mdpi.com Furthermore, advanced computational techniques like basin-hopping global structure optimization, often paired with empirical potentials, are employed to explore the potential energy landscapes of hydrated ionic clusters. researchgate.net These methods help identify the most stable geometric arrangements of ions and water molecules, providing insight into hydration patterns and the complex network of intermolecular interactions, such as hydrogen bonding, that stabilize the crystal lattice. researchgate.netrsc.org Such studies are crucial for rationalizing why a particular crystal structure is adopted over other possibilities and for understanding the subtle interplay of forces that define the solid state. mdpi.com

Mentioned Compounds

Table 2: List of Chemical Compounds

Spectroscopic Characterization and Advanced Analytical Techniques

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy serves as a powerful tool for obtaining a "molecular fingerprint" of sodium chlorite (B76162) trihydrate by probing the vibrational modes of its constituent atoms and molecules.

Attenuated Total Reflectance-Infrared (ATR-IR) spectroscopy is a technique used to obtain the infrared spectrum of solid or liquid samples. For sodium chlorite, this analysis reveals characteristic absorption bands corresponding to the vibrational modes of the chlorite ion (ClO₂⁻) and the water of hydration. The presence of water molecules in the trihydrate form will give rise to distinct stretching and bending vibrations, typically observed in the regions of 3500-3200 cm⁻¹ (O-H stretching) and 1650-1600 cm⁻¹ (H-O-H bending). The fundamental vibrations of the bent ClO₂⁻ ion, which belongs to the C₂ᵥ point group, are also IR-active. These include the symmetric stretching (ν₁), bending (ν₂), and antisymmetric stretching (ν₃) modes. While comprehensive spectral data for the trihydrate form is not extensively detailed in publicly accessible databases, the anhydrous form's spectra provide a foundational understanding.

Table 1: Expected IR Vibrational Modes for Sodium Chlorite Trihydrate

| Vibrational Mode | Wavenumber Range (cm⁻¹) | Description |

|---|---|---|

| O-H Stretch | 3500 - 3200 | Stretching vibrations of water molecules of hydration. |

| H-O-H Bend | 1650 - 1600 | Bending vibrations of water molecules of hydration. |

| Cl-O Antisymmetric Stretch (ν₃) | ~840 | Asymmetric stretching of the O-Cl-O bonds in the chlorite ion. |

| Cl-O Symmetric Stretch (ν₁) | ~790 | Symmetric stretching of the O-Cl-O bonds in the chlorite ion. |

Note: The exact peak positions for the trihydrate may vary due to hydrogen bonding and crystal lattice effects.

Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, offers complementary information to IR spectroscopy. It is particularly effective for studying the low-frequency modes associated with the crystal lattice, making it a valuable technique for probing crystalline phases and their transformations. All three fundamental vibrational modes of the chlorite ion are also Raman-active.

The analysis of crystalline sodium chlorite using Raman spectroscopy can help in distinguishing between anhydrous and trihydrate forms, as the lattice vibrations and the water libration modes will differ significantly. Furthermore, this technique can be employed to monitor reactions in situ. For instance, the decomposition of sodium chlorite or its reaction with acids could be followed by observing the disappearance of the characteristic chlorite peaks and the emergence of new peaks corresponding to products like chlorine dioxide or chlorate (B79027). While detailed studies specifically on the Raman spectrum of the trihydrate crystalline phase are limited, data for sodium chlorite generally shows strong signals for the symmetric stretch of the ClO₂⁻ ion, which is typically the most intense Raman band.

Table 2: Fundamental Raman-Active Modes for the Chlorite Ion (ClO₂⁻)

| Vibrational Mode | Wavenumber (cm⁻¹) | Symmetry | Description |

|---|---|---|---|

| ν₁ | ~790 | A₁ | Symmetric Stretch |

| ν₂ | ~400 | A₁ | Bending |

Electronic Absorption Spectroscopy for Chlorite and Related Species

Electronic absorption spectroscopy, specifically in the ultraviolet-visible (UV-Vis) range, is used to study the electronic transitions within the chlorite ion. Aqueous solutions of sodium chlorite exhibit a characteristic UV absorption spectrum. The chlorite ion (ClO₂⁻) has a strong absorption maximum at approximately 260 nm in neutral solutions. nih.govnih.gov This absorption band is attributed to an electronic transition within the ion.

An alternative method for the standardization of aqueous chlorite solutions utilizes its direct UV absorption. This approach proposes the maximum absorption wavelength (260 nm), the minimum absorption wavelength (239 nm), and an isosbestic point (248 nm) as useful points for quantification. The molar absorptivity coefficients at these wavelengths have been estimated to be 155.2 ± 0.6, 69.0 ± 1.2, and 104.5 ± 1.0 L cm⁻¹ mol⁻¹, respectively. nih.gov Another study identifies the maximum absorption peak for chlorite at 230 nm. researchgate.net

The composition of chlorite-containing solutions and the position of the absorption maxima are highly dependent on pH. Under acidic conditions, the equilibrium shifts, and other chlorine species are formed, which can alter the absorption spectrum. For example, in acidic solutions, a species with a maximum absorption wavelength at 365 nm has been observed to increase, which is generally attributed to the formation of chlorine dioxide (ClO₂). nih.gov

Table 3: UV Absorption Data for Aqueous Chlorite Solutions

| Wavelength (nm) | Molar Absorptivity (L cm⁻¹ mol⁻¹) | Description |

|---|---|---|

| 260 | 155.2 ± 0.6 | Maximum Absorption nih.gov |

| 248 | 104.5 ± 1.0 | Isosbestic Point nih.gov |

Advanced Surface and Bulk Compositional Analysis

Advanced analytical techniques provide detailed information about the elemental composition and chemical states at the surface of this compound, which is crucial for understanding its reactivity and stability.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS analysis of high-quality sodium chlorite powder provides detailed spectra, including survey scans and high-resolution scans over the major photopeaks (Cl 2p, O 1s, Na 1s), sodium Auger transitions, and the valence band.

Time-resolved XPS measurements on sodium chlorite (NaClO₂) have revealed that the compound undergoes chemical changes upon X-ray irradiation. iaea.org The chlorite ion, with chlorine in the +3 oxidation state (Cl(III)), is not only reduced to chloride (Cl⁻, oxidation state -1) via an intermediate Cl(I) state but also undergoes disproportionation, where two Cl(III) ions react to form Cl(I) and Cl(V) (chlorate). iaea.org Concurrently, the oxygen atoms bound to chlorine are oxidized to molecular oxygen. iaea.org Kinetic analysis of these reactions indicates that the reduction of Cl(III) to Cl(I) in sodium chlorite has a large kinetic parameter. iaea.org

Table 4: Representative XPS Binding Energies for Elements in Sodium Oxyanions

| Element | Orbital | Approximate Binding Energy (eV) | Species |

|---|---|---|---|

| Cl | 2p | ~206 | Chlorite (ClO₂⁻) |

| Cl | 2p | ~208 | Chlorate (ClO₃⁻) |

| Cl | 2p | ~198 | Chloride (Cl⁻) |

| O | 1s | ~531-532 | Oxygen in oxyanions |

Note: Binding energies can vary slightly depending on the specific chemical environment, instrument calibration, and charge referencing method.

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) is a highly surface-sensitive analytical technique used to image and analyze the chemical composition of surfaces. carleton.eduuwo.ca The technique bombards the sample surface with a pulsed primary ion beam, which causes the emission of secondary ions from the outermost atomic or molecular layer. carleton.edu These secondary ions are then accelerated into a time-of-flight mass analyzer, where their mass-to-charge ratio is determined with high mass resolution. carleton.edu

ToF-SIMS can operate in a "static" mode, where the primary ion dose is kept low to ensure that the surface is not significantly damaged during analysis, making it ideal for the characterization of the outermost monolayer. eag.com This provides detailed elemental and molecular information from the surface. The technique can generate high-resolution chemical maps, showing the lateral distribution of specific elements and molecules on the sample surface. iontof.com For this compound, ToF-SIMS could be used to investigate surface purity, map the distribution of the chlorite and sodium ions, and identify any surface contaminants or degradation products. While specific studies on this compound are not prominent, the technique is widely used for the surface analysis of both inorganic and organic materials, and its imaging capabilities can reveal the spatial distribution of elements like sodium with high precision. iontof.com

Chromatographic and Titrimetric Methodologies for Purity and Speciation

The purity of sodium chlorite and the quantification of different oxychlorine species in solution are critical for various applications. Ion chromatography and titration methods are standard analytical techniques employed for these purposes.

Ion chromatography (IC) is a highly effective and widely used method for the separation and quantification of various anions, including oxychlorine species like chlorite (ClO₂⁻), chlorate (ClO₃⁻), and chloride (Cl⁻). nih.govresearchgate.net The technique separates ions based on their affinity for a stationary phase resin. shodex.com

In a typical IC setup for oxychlorine analysis, a sample solution is injected into the system and carried by an eluent (mobile phase) through a separation column (stationary phase). A common eluent is a sodium carbonate and sodium bicarbonate solution. shodex.com As the sample passes through the column, the different anions interact with the resin to varying degrees, causing them to separate and elute at different times. A conductivity detector is commonly used to measure the concentration of the eluted ions. researchgate.net This method allows for the simultaneous determination of multiple oxychlorine species in a single analysis. nih.gov The retention time is a key parameter for identifying each anion.

Table 2: Example Retention Times for Oxychlorine Species by Ion Chromatography

| Anion | Retention Time (minutes) |

| Chlorite (ClO₂⁻) | ~7 |

| Chloride (Cl⁻) | ~5 |

| Chlorate (ClO₃⁻) | ~12 |

Note: Retention times are approximate and can vary based on specific chromatographic conditions such as the column, eluent composition, flow rate, and temperature. The data is based on analysis using an SMT ionRes A50 column. nih.gov

Titrimetric methods are classical analytical techniques that provide accurate and reliable determination of sodium chlorite concentration.

Potentiometric Titration Potentiometric titration involves measuring the change in potential of a solution as a titrant is added. For the analysis of chlorite, this method can be highly specific. A common approach involves the use of a silver nitrate (B79036) (AgNO₃) solution as the titrant and a chloride-specific ion electrode or a silver/silver chloride electrode to monitor the potential. epa.gov The endpoint of the titration is identified by a sharp change in the measured potential, indicating the complete reaction of the chlorite ions. This technique is advantageous as it can be automated and is less subjective than colorimetric methods. epa.gov

Iodometric Titration Iodometric titration is a widely recognized redox titration method for determining the concentration of oxidizing agents like sodium chlorite. nih.govcdc.gov The method is based on the reaction of chlorite ions with excess iodide (I⁻) ions in an acidic solution. This reaction liberates iodine (I₂).

The liberated iodine is then titrated with a standardized sodium thiosulfate (B1220275) (Na₂S₂O₃) solution. A starch indicator is typically added near the endpoint, which forms a deep blue complex with iodine. The endpoint is reached when the blue color disappears, signifying that all the iodine has reacted with the thiosulfate. scribd.com While accurate, this method can be susceptible to interferences from other oxidizing agents present in the sample. researchgate.net

Table 3: Comparison of Titrimetric Methods for Chlorite Determination

| Feature | Potentiometric Titration | Iodometric Titration |

| Principle | Measurement of potential change at an ion-selective electrode. | Redox reaction where chlorite oxidizes iodide to iodine, which is then titrated. nih.gov |

| Titrant | Silver Nitrate (AgNO₃) | Sodium Thiosulfate (Na₂S₂O₃) |

| Endpoint Detection | Sharp change in millivolt reading from an electrode. epa.gov | Color change (disappearance of blue starch-iodine complex). scribd.com |

| Advantages | High specificity, suitable for automation, objective endpoint. | High accuracy and precision, well-established method. |

| Disadvantages | Requires specialized electrode and meter. | Potential interference from other oxidizing or reducing substances. researchgate.net |

Chemical Reactivity and Reaction Mechanisms of Sodium Chlorite Trihydrate

Oxidation-Reduction Potentials and Pathways of the Chlorite (B76162) Anion

The chlorite anion is a powerful oxidizing agent, a property that is reflected in its standard electrode potential. Within the family of chlorine oxyanions, chlorite is the strongest oxidizer based on standard half-cell potentials wikipedia.org. The reversible redox couple between chlorite (ClO₂⁻) and chlorine dioxide (ClO₂) is particularly significant, with a pH-independent equilibrium potential of 0.954 V versus the Standard Hydrogen Electrode (SHE) rsc.orgtandfonline.com. This high potential enables substantial cell voltages when paired with suitable negative electrodes in aqueous battery systems rsc.orgtandfonline.com.

The oxidation pathways of the chlorite anion are diverse and depend on the reaction conditions and substrates involved. In certain catalytic systems involving nonheme iron complexes, the oxidation of chlorite is initiated by the oxidation of the metal center (e.g., Fe(II) or Fe(III)) to a high-valent state (e.g., Fe(IV) or Fe(V)), which then reacts with another chlorite molecule mdpi.orgorganic-chemistry.org. This subsequent reaction can proceed through two main pathways that are energetically comparable: an electron transfer yielding chlorine dioxide (ClO₂) or a direct oxygen atom transfer that predominantly forms the chlorate (B79027) anion (ClO₃⁻) mdpi.orgorganic-chemistry.org.

The reaction of chlorite with biological molecules like cysteine also demonstrates its oxidative capabilities. Chlorite ion oxidizes cysteine, leading to its reduction to hypochlorous acid (HOCl). The HOCl then rapidly reacts further with cysteine. The final products are cystine and cysteic acid, with the distribution being dependent on the pH of the system organic-chemistry.org.

Table 1: Standard Electrode Potentials of Chlorine Oxyanions (Acidic Solution)

| Half-Reaction | Standard Potential (E°) (V) |

|---|---|

| H⁺ + HOCl + e⁻ → ½Cl₂(g) + H₂O | 1.63 |

| 2H⁺ + 2HOCl + 2e⁻ → Cl₂(g) + 2H₂O | 1.63 |

| 2HClO₂ + 2H⁺ + 4e⁻ → Cl₂ + 2H₂O | 1.64 |

| ClO₃⁻ + 3H⁺ + 2e⁻ → HClO₂ + H₂O | 1.18 |

| ClO₄⁻ + 2H⁺ + 2e⁻ → ClO₃⁻ + H₂O | 1.20 |

| ClO₂ (aq) + e⁻ → ClO₂⁻ | 0.954 |

Source: Data compiled from multiple sources, including references wikipedia.orgtandfonline.com.

Disproportionation Mechanisms in Acidic Environments and Chlorine Dioxide Generation

In acidic environments, sodium chlorite undergoes a characteristic disproportionation reaction to generate chlorine dioxide (ClO₂), a powerful oxidizing and disinfecting agent wikipedia.org. This process is fundamental to many of its industrial applications, such as water treatment and bleaching wikipedia.orgnih.govorganic-chemistry.org. The reaction is initiated by the protonation of the chlorite anion to form chlorous acid (HClO₂), which is an unstable intermediate nih.govwikipedia.org.

The mechanism of this disproportionation is complex. It is understood that chlorous acid is the key reactant. The reaction rate is observed to be second order with respect to the chlorous acid concentration, leading to the formation of chlorine dioxide, hypochlorous acid (HOCl), and chlorate (ClO₃⁻) nih.govresearchgate.net. 2 HClO₂ → 2 ClO₂ + H₂O (major pathway) 2 HClO₂ → H⁺ + ClO₃⁻ + HOCl (minor pathway)

The presence of chloride ions (Cl⁻) can have a dual effect on the reaction, acting as both a catalyst and an inhibitor depending on its concentration nih.govresearchgate.net. At certain concentrations, chloride can accelerate the formation of chlorine dioxide, while at others it can inhibit the rate researchgate.net. The maximum rate of disproportionation occurs at a pH of approximately 2.0, which is near the pKa of chlorous acid nih.gov.

Besides direct acidification, chlorine dioxide can be generated by reacting sodium chlorite with other agents like chlorine gas or hypochlorous acid nih.govorganic-chemistry.orgchemrxiv.org. The reaction with chlorine is highly efficient, with a theoretical conversion of chlorite to chlorine dioxide of 100%, compared to the 80% theoretical efficiency of the acid-only reaction chemrxiv.orgresearchgate.net.

Generation Methods and Efficiency:

| Method | Reactants | Theoretical Conversion Efficiency | Key Features |

|---|---|---|---|

| Acid-Chlorite | Sodium Chlorite + Acid (e.g., HCl, H₂SO₄) | ~80% chemrxiv.orgresearchgate.net | Simple and widely used, but less efficient organic-chemistry.orgresearchgate.net. |

| Chlorine-Chlorite | Sodium Chlorite + Chlorine (Cl₂) | 100% chemrxiv.org | Highly efficient and flexible; produces higher purity ClO₂ organic-chemistry.orgchemrxiv.org. |

| Acid-Hypochlorite-Chlorite | Sodium Chlorite + Acid + Sodium Hypochlorite (B82951) | 100% chemrxiv.org | Similar efficiency to the chlorine-chlorite method chemrxiv.org. |

Source: Data compiled from references organic-chemistry.orgchemrxiv.orgresearchgate.net.

Electron Transfer Kinetics and Mechanisms Involving Neptunium (B1219326) and Chlorite

The redox chemistry between sodium chlorite and actinides, such as neptunium (Np), is critical for managing nuclear materials. Studies have shown that the electron transfer reactions between aqueous neptunium(IV) (Np⁴⁺) and sodium chlorite in acidic chloride media are highly dependent on the reaction conditions researchgate.netsci-hub.senih.gov. By carefully controlling the concentrations of Np⁴⁺, NaClO₂, chloride (Cl⁻), and protons (H⁺), neptunium can be maintained in its +4 oxidation state or oxidized to neptunyl(V) (NpO₂⁺) or neptunyl(VI) (NpO₂²⁺) researchgate.netsci-hub.senih.gov.

This controlled reactivity allows for the use of a single, common redox agent (NaClO₂) to access three different oxidation states of neptunium researchgate.net. Under specific conditions—low concentrations of Np⁴⁺ (1.5 mM), NaClO₂ (32 mM), H⁺ (0.02 M), and Cl⁻ (0.02 M)—the oxidation of Np⁴⁺ to NpO₂⁺ was observed to have a fractional order dependence on both the Np⁴⁺ (0.300 ± 0.008) and ClO₂⁻ (0.110 ± 0.002) concentrations researchgate.net.

Conversely, the oxidation of Np⁴⁺ to NpO₂²⁺ can be halted even with high concentrations of sodium chlorite if the concentrations of H⁺ and Cl⁻ are sufficiently high (≥5.4 M) researchgate.net. This demonstrates the intricate interplay of various chemical species in directing the electron transfer pathways. While detailed mechanisms are complex, the results highlight the versatility of chlorite in actinide chemistry, which is significant for processes related to plutonium and americium processing where neptunium is a common contaminant researchgate.net.

Table 2: Controlling Neptunium Oxidation State with Sodium Chlorite

| [Np⁴⁺] | [NaClO₂] | [H⁺] | [Cl⁻] | Predominant Np Oxidation State |

|---|---|---|---|---|

| Low | Low | Low | Low | Np(V) → Np(VI) |

| High | High | Low | High | Np(V) |

| Low-Mid | High | High (≥5.4 M) | High (≥5.4 M) | Np(IV) (Oxidation halted) |

Source: Data derived from findings in reference researchgate.net. The terms High/Low/Mid refer to the relative concentrations used in the study.

Organic Synthesis Transformations Catalyzed or Mediated by Sodium Chlorite

Sodium chlorite is a valuable reagent in organic synthesis, known for its ability to perform specific oxidative transformations under mild conditions, often with high selectivity researchgate.netresearchgate.net.

The most prominent use of sodium chlorite in organic synthesis is the selective oxidation of aldehydes to their corresponding carboxylic acids, a reaction known as the Pinnick oxidation wikipedia.orgresearchgate.netresearchgate.netresearchgate.net. This method is highly regarded for its mild conditions and its tolerance of a wide range of other functional groups, making it suitable for complex molecule synthesis wikipedia.orgresearchgate.net. It is particularly effective for oxidizing α,β-unsaturated aldehydes without affecting the carbon-carbon double bond wikipedia.orgresearchgate.net.

The reaction mechanism involves the formation of chlorous acid (HClO₂) in a buffered, weakly acidic solution wikipedia.orgresearchgate.net. The chlorous acid then adds to the aldehyde carbonyl group. The resulting intermediate undergoes a pericyclic fragmentation, transferring the aldehyde hydrogen to a chlorine-bound oxygen and releasing the carboxylic acid and hypochlorous acid (HOCl) wikipedia.orgresearchgate.net.

A crucial aspect of the Pinnick oxidation is the management of the HOCl byproduct, which can cause unwanted side reactions, such as reacting with the sodium chlorite reactant to produce chlorine dioxide wikipedia.orgresearchgate.net. To mitigate this, radical scavengers like 2-methyl-2-butene (B146552) are typically added to the reaction mixture to consume the HOCl as it forms wikipedia.orgresearchgate.net.

Sodium chlorite can be employed for the epoxidation of a variety of olefins. The reaction is typically carried out in a homogeneous solvent mixture, such as acetonitrile (B52724) and water, at moderately elevated temperatures (55–65 °C) without the need for a metal catalyst. Mechanistic studies suggest that chlorine dioxide (ClO₂), formed in situ from chlorite, is the pivotal epoxidizing agent in this transformation. The reaction proceeds smoothly for various substrates, including trans-stilbene (B89595) and styrene (B11656), to yield the corresponding epoxides.

Additionally, sodium chlorite has been utilized in the direct synthesis of 2,3-epoxyamides, also known as glycidic amides. This method provides a route to these important building blocks, which are found in nature and used in further synthesis. While the direct conversion of imines to amides using sodium chlorite is less common, its oxidative power has been noted in the context of preparing amides from imines in broader reviews of its applications researchgate.net.

Sodium chlorite's utility extends to the oxidative deprotection of certain functional groups, which is a critical step in multi-step organic syntheses. A notable example is the deprotection of the 1,3-dithiane group researchgate.net. Dithianes are sulfur-containing acetals used to protect carbonyl groups or to function as acyl anion equivalents. A protocol using sodium chlorite in conjunction with sodium dihydrogen phosphate and 2-methyl-2-butene provides a mild and effective method for cleaving the 1,3-dithiane group to regenerate the parent carbonyl compound. This adds to the toolkit of methods available for deprotection under specific, non-harsh conditions researchgate.net.

Inorganic Reactivity and Interactions with Environmental Contaminants

Sodium chlorite (NaClO2), particularly in aqueous solutions, is a powerful oxidizing agent utilized in various environmental applications, primarily for the control of flue gas pollutants. Its reactivity is centered on the chlorite ion (ClO2-), which can be activated, often under acidic conditions, to generate highly reactive species like chlorine dioxide (ClO2).

Sodium chlorite is effective for the simultaneous removal of sulfur dioxide (SO2) and nitrogen oxides (NOx) from flue gas streams in wet scrubber systems. researchgate.net Its potent oxidizing capability allows it to convert these gaseous pollutants into more easily removable, water-soluble species. researchgate.netunina.it

The absorption of SO2 into a sodium chlorite solution is a rapid process. In the aqueous phase, SO2 forms sulfurous acid (H2SO3), which is then oxidized by the chlorite ions. The reaction chemistry is complex and influenced by the pH of the scrubbing solution. In acidic conditions, which are created as SO2 is absorbed, chlorous acid (HClO2) is formed, which then disproportionates to produce chlorine dioxide (ClO2), a key oxidizing agent in the removal of NOx. nih.gov

The primary reactions involved in the desulfurization process are:

SO2(g) + H2O(l) ⇌ H2SO3(aq)

5 H2SO3(aq) + 4 ClO2-(aq) → 5 HSO4-(aq) + 4 Cl-(aq) + 3 H+(aq) + H2O(l)

For nitrogen oxide (primarily nitric oxide, NO, which constitutes the majority of NOx), the removal mechanism involves oxidation to the more soluble nitrogen dioxide (NO2) and subsequent absorption into the alkaline scrubbing solution. researchgate.net Chlorine dioxide, generated in situ from the reaction of sodium chlorite with SO2 or under acidic conditions, is a highly effective agent for this oxidation. researchgate.netgoogle.com

Key reactions in the denitrification process include:

2 NaClO2(aq) + SO2(g) → 2 ClO2(g) + Na2SO4(aq)

5 NO(g) + 2 ClO2(g) + H2O(l) → 5 NO2(g) + 2 HCl(aq)

2 NO2(g) + 2 NaOH(aq) → NaNO3(aq) + NaNO2(aq) + H2O(l)

Studies have shown that the efficiency of NOx removal increases with higher concentrations of sodium chlorite and at elevated temperatures. researchgate.net The pH of the solution is a critical parameter; acidic conditions favor the generation of ClO2 and thus enhance the oxidation of NO, but alkaline conditions are better for absorbing the resulting NO2. google.com The presence of SO2 can enhance the removal of NO because its reaction with sodium chlorite generates the ClO2 necessary for NO oxidation. researchgate.net

Table 1: Key Parameters in Flue Gas Treatment with Sodium Chlorite

| Parameter | Effect on SO2 Removal | Effect on NOx Removal | Rationale |

|---|---|---|---|

| NaClO2 Concentration | Efficiency increases with higher concentration. unina.it | Efficiency increases with higher concentration. researchgate.netresearchgate.net | Provides more oxidizing agent for reaction with both pollutants. |

| Solution pH | High efficiency is maintained even as pH drops due to SO2 absorption. unina.it | Complex effect: Acidic pH promotes ClO2 formation for NO oxidation, while alkaline pH is better for NO2 absorption. google.com | pH controls the stability of chlorite and the formation of the key oxidant, ClO2. |

| Temperature | Generally high efficiency across typical operating temperatures. | Efficiency increases with higher temperature. researchgate.net | Higher temperatures increase reaction rates for NO oxidation. |

| Inlet SO2 Concentration | Can decrease removal efficiency at very high concentrations due to consumption of the reactant. unina.it | Can enhance removal efficiency by generating ClO2 for NO oxidation. researchgate.net | SO2 reacts with NaClO2 to produce ClO2, which is the primary agent for oxidizing NO. |

Sodium chlorite solutions are also employed in wet scrubbers to control emissions of elemental mercury (Hg⁰). doi.org The primary mechanism is the oxidation of the water-insoluble elemental mercury into a water-soluble oxidized species, typically divalent mercury (Hg²⁺), which can then be captured in the scrubbing solution. doi.orgresearchgate.net

Hg⁰(g) + NaClO2(aq) → Hg²⁺(aq) + ...

The effectiveness of mercury removal is highly dependent on several factors. Higher concentrations of sodium chlorite lead to greater removal efficiency. doi.org The process is significantly influenced by the pH of the solution, with acidic conditions generally favoring more efficient mercury removal than alkaline conditions. doi.org Temperature has a more complex effect; at lower temperatures (below 40°C), increasing temperature can inhibit absorption, while at higher temperatures, it can enhance the removal rate. doi.org The presence of other flue gas components like SO2 and NOx can also influence the chemistry of the scrubbing solution and, consequently, the mercury removal process. researchgate.net

Table 2: Factors Affecting Elemental Mercury (Hg⁰) Removal by Sodium Chlorite Solution

| Factor | Observation | Reference |

|---|---|---|

| NaClO2 Concentration | Higher concentrations improve Hg⁰ removal efficiency. | doi.org |

| Solution pH | Acidic solutions result in greater removal efficiency compared to alkaline solutions. | doi.org |

| Reaction Temperature | High temperature inhibits absorption below ~40°C, but enhances it at higher temperatures. | doi.org |

| Inlet Hg⁰ Concentration | Influences the overall mass transfer and reaction rate. | doi.org |

Reaction Kinetics and Mechanisms with Biomass Components (e.g., Lignin)

Acidified sodium chlorite is a widely used and highly effective laboratory-scale method for the delignification of lignocellulosic biomass, a process essential for isolating cellulose and hemicellulose. ump.edu.myresearchgate.net This method, often referred to as the Wise method, selectively removes lignin with minimal degradation of the carbohydrate components. ump.edu.my

The active bleaching and delignifying agent in this process is chlorine dioxide (ClO2), which is generated in situ from the reaction of sodium chlorite in an acidic medium, typically buffered with acetic acid. ump.edu.my The reaction mechanism involves the electrophilic attack of ClO2 on the electron-rich aromatic rings of the lignin polymer. mdpi.com This attack leads to the oxidative cleavage of key lignin structures, including the degradation of phenolic units and the breaking of ether linkages (such as the prevalent β-O-4 linkage) that hold the lignin polymer together. mdpi.com The process breaks the complex lignin macromolecule into smaller, water-soluble fragments, which can then be washed away from the biomass. ump.edu.my

The kinetics of delignification are influenced by several factors:

Temperature: Higher temperatures increase the reaction rate. Delignification is typically carried out at temperatures between 60-80°C. ump.edu.mynih.gov

Sodium Chlorite Concentration: A higher concentration of sodium chlorite leads to a faster and more extensive removal of lignin. ump.edu.mynih.gov

Reaction Time: The extent of delignification increases with reaction time, often proceeding over several hours. ump.edu.myresearchgate.net

Studies have demonstrated that this process can achieve very high levels of delignification, often exceeding 90%, while retaining a high percentage of the original glucan (cellulose) and a significant portion of the xylan (hemicellulose). researchgate.netnih.gov

Table 3: Research Findings on Sodium Chlorite Delignification

| Biomass Source | Treatment Conditions | Lignin Removal | Carbohydrate Retention | Reference |

|---|---|---|---|---|

| Various (Corn stover, Miscanthus, Pine) | 60-90°C, 6-24 hr, 1-10% NaClO2 | 60-90% | 90-95% glucan, 65-75% xylan | researchgate.net |

| Lignocellulosic Biomass | 75°C, 2 hr, 8% NaClO2 | 92.6% | Resulted in 86.1% pure hemicellulose sample | nih.gov |

| Red Meranti Wood Sawdust | 55-75°C, 4-6 hr, varied NaClO2 and acetic acid ratios | Varied based on conditions | Resulted in 74-89% holocellulose yield | ump.edu.my |

| Hardwood | Not specified | More effective than oxygen or hydrogen peroxide delignification | Substantially improved subsequent enzymatic conversion yields | researchgate.net |

Advanced Applications and Research Frontiers of Sodium Chlorite Trihydrate

Innovations in Industrial Bleaching Processes

The industrial use of sodium chlorite (B76162) for bleaching is primarily linked to its on-site conversion to chlorine dioxide, a powerful and selective oxidizing agent. blitchem.com This process is integral to modern bleaching technologies in the pulp, paper, and textile industries. oxy.comhyenviro.com

In pulp and paper manufacturing, the primary goal of bleaching is to remove residual lignin from the pulp without damaging the cellulose fibers, thereby increasing brightness and cleanliness. southforkinst.com While direct "chlorite delignification" is recognized as a highly efficient and selective laboratory method, it is generally not considered economically viable for mill-scale operations due to high chemical costs. researchgate.netresearchgate.net

The significant industrial innovation lies in the use of chlorine dioxide, generated from sodium chlorite, within Elemental Chlorine Free (ECF) bleaching sequences. southforkinst.comstoraenso.com ECF bleaching has become the most common approach, where chlorine dioxide selectively targets lignin, allowing for a high-strength bleached pulp with an increased yield. southforkinst.com Oxygen delignification is often used before the ECF stages to reduce the required amount of bleaching chemicals. storaenso.comlindeus.com Research into chlorite delignification on a laboratory scale provides insights into optimizing conditions to balance lignin removal with the preservation of pulp quality, specifically brightness and viscosity. researchgate.net

| Temperature (°C) | Time (hours) | Resulting Brightness (% ISO) | Resulting Pulp Viscosity (dm³/kg) |

|---|---|---|---|

| 40 | 6 | 86.5 | 850 |

| 40 | 24 | 87.5 | 825 |

| 80 | 6 | 88.5 | 780 |

| 80 | 24 | 89.0 | 750 |

Data adapted from laboratory-scale experiments on chlorite delignification, illustrating the trade-off between achieving higher brightness and maintaining pulp viscosity. researchgate.net

In the textile industry, sodium chlorite is utilized for bleaching natural fibers such as cotton and linen. hyenviro.comunivook.com It provides a controlled and effective bleaching process, often considered gentler on fabrics compared to other agents. hyenviro.com The activation of sodium chlorite is a critical step, as it generates the active bleaching agent, chlorine dioxide. hyenviro.com

Innovations in this field focus on the use of specialized activators and stabilizers to optimize the bleaching process. univook.com These chemical formulations regulate the generation of chlorine dioxide, ensuring a consistent and uniform bleaching outcome while protecting the integrity of the fibers. univook.com The use of stabilizers helps to prevent uneven bleaching and fabric damage, which is crucial for high-quality textile production. univook.com Research has explored various activators, such as paraformaldehyde and hexamethylenetetramine, to control the decomposition of sodium chlorite and avoid the uncontrolled release of corrosive chlorine dioxide gas, thereby preserving the textile's strength. google.com

Water and Wastewater Treatment Technologies Utilizing Chlorine Dioxide Generation

Sodium chlorite's most significant role in water treatment is as a stable and transportable precursor for the on-site generation of chlorine dioxide (ClO₂). blitchem.comoxy.comsychemcn.com Chlorine dioxide is a potent, broad-spectrum disinfectant and a powerful oxidizing agent used in municipal and industrial water treatment. oxy.comoxy.com It is typically generated by reacting an aqueous solution of sodium chlorite with an acid, chlorine, or a hypochlorite (B82951) solution. epa.govhyenviro.com

Chlorine dioxide generated from sodium chlorite is an extremely effective bactericide and virucide, with efficacy equal or superior to chlorine on a mass basis. oxy.com A key advantage of chlorine dioxide is that its germicidal activity remains high over a broad pH range, making it a preferred disinfectant for high-pH waters. oxy.com

| Disinfectant | pH Level | Relative Time for Same Kill Rate (E. coli) | By-product Formation Concern |

|---|---|---|---|

| Chlorine Dioxide | 6.5 | 1x | Does not form Trihalomethanes (THMs) |

| Chlorine | 6.5 | 1x | Forms THMs |

| Chlorine Dioxide | 8.5 | 1x | Does not form Trihalomethanes (THMs) |

| Chlorine | 8.5 | 5x | Forms THMs |

This table illustrates chlorine dioxide's stable efficacy across different pH levels compared to chlorine, and its advantage in avoiding THM formation. oxy.com

Sodium chlorite is used to generate chlorine dioxide for controlling microbiological growth, including bacterial slime and algae, in industrial recirculating and one-pass cooling systems. oxy.comepa.govepa.gov Chlorine dioxide is particularly effective in systems where conditions are unfavorable to chlorine, such as those with high pH, ammonia contamination, or persistent slime problems. oxy.com Its ability to penetrate and control biofilm is a key advantage in maintaining the efficiency of heat exchangers and cooling towers. itswatergroup.com

One of the earliest applications of chlorine dioxide in water treatment, dating back to 1944, was for the control of taste and odor. oxy.com Chlorine dioxide generated from sodium chlorite is a highly selective oxidant that effectively neutralizes many odor- and taste-causing compounds without reacting with other substances to form unwanted by-products. oxy.com It is effective against phenolic compounds and various organic sulfur compounds like mercaptans, which are known for their very low odor thresholds. sychemcn.comoxy.com By oxidizing these compounds, chlorine dioxide improves the aesthetic quality of drinking water. itswatergroup.com

| Substance | Formula | Odor Threshold (mg/L) |

|---|---|---|

| Hydrogen sulfide | H₂S | 0.0005 |

| Methyl mercaptan | CH₃SH | 0.0005 |

| Ethyl mercaptan | C₂H₅SH | 0.0003 |

| Skatole | C₉H₉N | 0.001 |

| Trimethylamine | (CH₃)₃N | 0.0004 |

This table highlights several compounds effectively oxidized by chlorine dioxide to control taste and odor issues in potable water. oxy.com

Environmental Remediation Strategies

The unique oxidative properties of sodium chlorite trihydrate are being harnessed for a range of environmental cleanup and protection strategies. These applications leverage its ability to selectively target and degrade specific pollutants, offering efficient and targeted solutions to complex environmental challenges.

Selective Lignin Removal from Biomass for Biofuel Production

In the quest for sustainable energy, the conversion of lignocellulosic biomass into biofuels presents a promising avenue. However, the complex and recalcitrant nature of lignin, a key component of plant cell walls, hinders the enzymatic hydrolysis of cellulose into fermentable sugars. Sodium chlorite has proven to be a highly effective agent for the selective removal of lignin, a process known as delignification, thereby enhancing the efficiency of biofuel production. nih.gov

Research has demonstrated that treatment with sodium chlorite can achieve significant delignification while preserving a high percentage of the valuable carbohydrate components. For instance, a study achieved a delignification rate of up to 92.6% using an 8% sodium chlorite solution at 75°C for 2 hours. nih.gov This process resulted in a hemicellulose sample with a purity of 86.1%. nih.gov Another investigation into the delignification of hardwood samples found sodium chlorite treatment to be the most effective method for lignin removal compared to other oxidative treatments like oxygen and hydrogen peroxide. researchgate.net

The effectiveness of sodium chlorite in delignification can be attributed to its ability to selectively oxidize and break down the complex aromatic structure of lignin without significantly degrading the cellulose and hemicellulose fractions. This selectivity is crucial for maximizing the yield of fermentable sugars for subsequent biofuel production.

Table 1: Efficacy of Sodium Chlorite in Delignification of Biomass

| Biomass Source | Treatment Conditions | Delignification Efficiency (%) | Reference |

|---|---|---|---|

| Lignocellulosic Biomass | 8% NaClO₂, 75°C, 2h | 92.6 | nih.gov |

| Hardwood | Not specified | Most effective among tested methods | researchgate.net |

Air Pollution Control: Flue Gas Treatment and NOx Abatement

Nitrogen oxides (NOx), primarily nitric oxide (NO) and nitrogen dioxide (NO₂), are major air pollutants emitted from combustion processes in power plants and industrial facilities. Wet scrubbing using aqueous solutions of sodium chlorite has emerged as a promising technology for the effective removal of NOx from flue gases. aidic.it

The process involves the oxidation of sparingly soluble NO into more soluble higher oxides of nitrogen, which can then be absorbed and neutralized in the scrubbing solution. aidic.it Experimental studies have shown that the addition of sodium chlorite to the scrubbing liquid significantly enhances the removal efficiency of NOx. aidic.it For instance, in a packed column scrubber treating a model flue gas containing 1030 ppmv of NOx, the removal efficiencies increased with the addition of sodium chlorite and with higher liquid flow rates. aidic.it

Research indicates that a two-step process, involving initial contact with chlorine dioxide followed by a sodium chlorite solution, can be particularly fast and efficient for NOx removal. pureline.com Some advanced systems have reported achieving over 90% NOx removal. pureline.com Furthermore, simultaneous removal of SO₂ and NOx has been investigated, with studies showing that aqueous sodium chlorite can achieve complete removal of SO₂ and significant removal of NOx.

Table 2: Performance of Sodium Chlorite in NOx Abatement from Flue Gas

| Flue Gas NOx Concentration (ppmv) | Scrubber Type | Sodium Chlorite Dosage | NOx Removal Efficiency (%) | Reference |

|---|---|---|---|---|

| 1030 | Packed Column | 0-1% (w/w) | Increased with dosage | aidic.it |

| Not specified | Two-step (ClO₂ + NaClO₂) | Not specified | >90 | pureline.com |

Remediation of Bacterial and Sulfide Contamination in Industrial Systems

Industrial water systems, such as cooling towers and those used in oil and gas production, are often plagued by bacterial growth and the presence of sulfides. These contaminants can lead to biofouling, corrosion, and the production of hazardous hydrogen sulfide gas. Chlorine dioxide, generated from sodium chlorite, is a highly effective biocide and oxidizing agent for mitigating these issues.

In oilfield applications, chlorine dioxide is used to remediate bacterial and sulfide contamination in production, injection, and disposal fluids. oxy.com It effectively kills sulfate-reducing bacteria (SRB), which are responsible for the generation of sulfides, and oxidizes existing sulfides to prevent the formation of iron sulfide scales and "souring" of crude oil. The performance of chlorine dioxide is notably unaffected by pH or the presence of organic materials.

Similarly, in industrial cooling water systems, chlorine dioxide generated from sodium chlorite is used to control bacterial slime and algae. Its effectiveness over a broad pH range makes it a versatile solution for maintaining the cleanliness and efficiency of these systems. Case studies in municipal water treatment have also demonstrated the successful use of chlorine dioxide generated from sodium chlorite to reduce total organic carbon (TOC), iron, and manganese, thereby improving water quality. idiclo2.com

Advanced Material Science and Engineering Applications

The reactivity of this compound is also being explored in the field of material science to create innovative materials with tailored functionalities. These applications often involve the controlled release of its potent disinfectant properties or its use as a chemical reagent in manufacturing processes.

Development of Polymeric Films for Controlled Disinfectant Release

A significant area of research is the incorporation of sodium chlorite into polymeric films to create materials that can release the potent antimicrobial agent, chlorine dioxide (ClO₂), in a controlled manner. researchgate.netresearchgate.netgoogle.compolymtl.canih.gov These "smart" films have potential applications in food packaging, medical device sterilization, and surface disinfection.

The release of ClO₂ is typically triggered by an external stimulus, such as moisture or UV light. researchgate.netgoogle.comnih.gov In one approach, sodium chlorite is incorporated into a hydrophilic polymer matrix. When exposed to moisture, the chlorite reacts with an acid component, also embedded in the film or in a separate layer, to generate ClO₂ gas. researchgate.netnih.gov The rate of release can be controlled by tailoring the composition and thickness of the polymer film. researchgate.net

Another innovative method involves the UV activation of sodium chlorite crystals embedded in a polymer film. researchgate.net Upon irradiation with UV light, long-lived activated species are formed, which then react with moisture to produce ClO₂. This allows for on-demand release of the disinfectant. Research has shown that the concentration of gaseous ClO₂ released from these films is sufficient to achieve significant antimicrobial activity. researchgate.net

Table 3: Mechanisms for Controlled Release of ClO₂ from Polymeric Films Containing Sodium Chlorite

| Polymer Matrix | Release Trigger | Mechanism | Reference |

|---|---|---|---|

| Polyvinyl alcohol (PVA), Polyolefin (POD) | UV light and moisture | Photochemical activation of NaClO₂ crystals | researchgate.net |

| Acrylate-based adhesive and PVA | Adhesion of two layers and moisture | Reaction of chlorite and tartaric acid | researchgate.net |

| Polylactic acid (PLA) | Moisture | Reaction of sodium chlorite and citric acid | nih.gov |

| Ethylene vinyl acetate (EVA) and LDPE | Moisture | Diffusion and reaction of precursors | polymtl.ca |

Applications in Electronics Manufacturing: Etching Printed Circuits

In the manufacturing of printed circuit boards (PCBs), a critical step is the etching process, where unwanted copper is removed to create the desired circuit patterns. While various etchants are used in the industry, the regenerative capabilities of systems involving chlorine-based compounds are of particular interest.

The cupric chloride etching process is widely used due to its ability to be regenerated, which minimizes waste and reduces operational costs. cadence.com This regeneration is often achieved by the addition of an oxidizing agent. While sodium chlorate (B79027) is more commonly mentioned in the context of regenerating cupric chloride etchants, the underlying principle of using a strong oxidizer to convert cuprous chloride back to cupric chloride is relevant. cadence.com

The use of chlorine-based oxidizers in etching solutions is a key aspect of modern PCB manufacturing. The selection of the specific oxidizing agent, such as sodium chlorate or potentially sodium chlorite, depends on factors like reaction kinetics, cost, and ease of handling. While direct, widespread application of this compound as a primary etchant is not extensively documented in mainstream literature, its strong oxidizing properties are in line with the chemical requirements of the etching and regeneration processes in the electronics industry.

Conclusion and Future Research Directions

Synthesis and Structural Characterization Challenges

The controlled synthesis and detailed structural elucidation of sodium chlorite (B76162) trihydrate are not without their hurdles. While the production of sodium chlorite solutions is a well-established industrial process, the crystallization of the trihydrate form requires careful control of temperature and concentration to ensure the desired hydration state and to avoid the co-precipitation of other salts, such as sodium chloride. A key challenge lies in the reproducible synthesis of large, high-quality single crystals suitable for advanced crystallographic analysis.

The compound crystallizes in the triclinic crystal system, a low-symmetry arrangement that can complicate detailed structural analysis. nih.gov Furthermore, sodium chlorite trihydrate is thermally sensitive, decomposing at a relatively low temperature of 38 °C. wikipedia.org This instability poses significant challenges during characterization, particularly with techniques that involve energy input, such as X-ray diffraction, where prolonged exposure can lead to sample degradation and inaccurate structural data. It has been noted that the trihydrate form becomes anhydrous when placed in a desiccator over potassium hydroxide (B78521) at room temperature, highlighting its delicate nature. nih.gov

Advanced characterization beyond standard X-ray diffraction, such as neutron diffraction, could provide more precise information on the hydrogen bonding network within the crystal lattice, which is crucial for understanding its stability and reactivity. However, the inherent instability of the crystals makes such advanced analyses particularly demanding.

Emerging Chemical Reactivity and Mechanistic Studies

The chemical reactivity of sodium chlorite is primarily attributed to the chlorite ion (ClO₂⁻), a strong oxidizing agent. In acidic solutions, it readily generates chlorine dioxide (ClO₂), a potent biocide and bleaching agent. wikipedia.orgepa.gov While much of the research has focused on the reactivity of aqueous sodium chlorite, the specific reactivity of the solid trihydrate form is an area of emerging interest.

One of the key distinctions in reactivity lies in the solid-state decomposition of the trihydrate. The presence of water molecules within the crystal lattice can significantly influence the decomposition pathway and kinetics compared to the anhydrous form. Mechanistic studies into the thermal decomposition of crystalline this compound are crucial for understanding its stability and for ensuring safe handling and storage. The trihydrate crystals have been noted to be sensitive to percussion, which can lead to an explosion. noaa.gov

In the realm of organic synthesis, sodium chlorite is a well-known reagent for the oxidation of aldehydes to carboxylic acids, a reaction known as the Pinnick oxidation. wikipedia.org Investigating the use of the crystalline trihydrate form in such reactions could reveal differences in reactivity, selectivity, or reaction kinetics due to the different solid-state environment of the chlorite ion. The controlled release of water during a reaction from the trihydrate could also potentially influence reaction mechanisms and outcomes in novel ways.

Interdisciplinary Research Opportunities

The study of this compound opens up several avenues for interdisciplinary research, bridging chemistry, materials science, and environmental engineering.

Chemistry and Materials Science: Collaborative research could focus on developing novel synthetic methods to produce highly stable and well-defined crystals of the trihydrate. Advanced materials characterization techniques, such as solid-state NMR and computational modeling, could provide deeper insights into the crystal structure and the role of the water molecules in its stability and reactivity. This could lead to the design of new materials with tailored properties for specific applications.

Chemistry and Environmental Engineering: The development of innovative environmental remediation technologies utilizing the specific properties of this compound is a promising area for collaboration. This could involve designing and testing new systems for water purification, soil remediation, or air pollution control. Understanding the reaction kinetics and mechanisms of the trihydrate with various environmental contaminants is crucial for optimizing these technologies.

Chemistry and Biology: While outside the direct scope of this article, it is worth noting that the biological effects of the chlorite ion are an area of active research. Interdisciplinary studies could explore the controlled delivery of chlorite from the trihydrate form for specific antimicrobial or therapeutic applications, leveraging its solid-state properties for targeted release.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing sodium chlorite trihydrate (NaClO₂·3H₂O) with high purity in laboratory settings?

- This compound can be prepared by controlled crystallization from aqueous sodium chlorite solutions under specific humidity and temperature conditions. Ensure stoichiometric hydration by maintaining a water-to-sodium chlorite ratio of 3:1 during crystallization. Use vacuum drying to minimize hygroscopicity and impurities . Purity can be verified via ion chromatography to detect contaminants like sodium chlorate or sulfate .

Q. What analytical techniques are most effective for quantifying this compound and its decomposition byproducts?

- Titrimetry (iodometric titration) is standard for determining sodium chlorite concentration .

- Ion chromatography is recommended for detecting impurities such as sodium chlorate (NaClO₃) and sulfate (Na₂SO₄) at ppm levels .

- Thermogravimetric analysis (TGA) can assess hydration stability by measuring mass loss during heating, with decomposition observed at 180–200°C .

Q. What safety protocols are critical when handling this compound in redox reactions?

- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact, as it is a strong oxidizer and irritant .

- Store in airtight containers away from acids, organic materials, or reducing agents to prevent explosive reactions .

- In case of exposure, flush eyes/skin with water for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How can researchers reconcile contradictions in carcinogenicity studies of this compound?

- Early rodent studies reported marginal lung tumor increases in male mice but no skin tumors in Sencar mice . These discrepancies may arise from species-specific metabolic pathways or dosing regimens. Design long-term in vivo studies with standardized exposure routes (e.g., oral, dermal) and include controls for chlorine dioxide byproduct interference. Cross-reference with toxicokinetic data to clarify bioaccumulation risks .

Q. What experimental strategies improve the thermal stability of this compound in aqueous solutions?

- Stabilize solutions by maintaining pH >12 with sodium hydroxide to suppress chlorite decomposition into chlorate and chloride .

- Add chelating agents (e.g., EDTA) to sequester trace metal ions that catalyze decomposition. Monitor stability via UV-Vis spectroscopy at 360 nm (chlorite absorption peak) over time .

Q. How does the crystalline structure of this compound influence its redox reactivity in advanced oxidation processes (AOPs)?

- The trihydrate’s structure (NaClO₂·3H₂O) enhances solubility and ion mobility compared to anhydrous forms, facilitating faster electron transfer in AOPs like Fenton-like reactions. Characterize reactivity using cyclic voltammetry to compare reduction potentials. Investigate hydration-dependent phase transitions via X-ray diffraction (XRD) to correlate crystallinity with catalytic efficiency .

Methodological Considerations for Data Interpretation

- Contradictory Data : When conflicting results arise (e.g., carcinogenicity vs. non-carcinogenicity), evaluate study parameters such as dosage, exposure duration, and model organism selection. For example, male mice in one study showed tumorigenic responses, but this was not replicated in other species .

- Thermal Decomposition Kinetics : Use Arrhenius plots derived from TGA data to model decomposition rates under varying temperatures. This aids in predicting storage conditions and shelf life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.